

# A Technical Guide to the CNS Penetration and Oral Bioavailability of VU0467485

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VU0467485 |           |
| Cat. No.:            | B15618408 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**VU0467485** (also known as AZ13713945) is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).[1][2] It has been investigated as a preclinical candidate for the treatment of schizophrenia.[1][3][4] Unlike orthosteric agonists, M4 PAMs like **VU0467485** do not activate the receptor directly but instead potentiate the effect of the endogenous neurotransmitter, acetylcholine.[1][2] This mechanism offers the potential for a more refined therapeutic effect with a lower risk of side effects associated with constant receptor activation.[5]

This technical guide provides a comprehensive overview of the central nervous system (CNS) penetration and oral bioavailability of **VU0467485**, compiling key pharmacokinetic data from preclinical studies. The document details the experimental methodologies used to generate this data and visualizes the relevant biological pathways and experimental workflows. While initial broad searches might link the compound to M1 modulation due to the general interest in muscarinic PAMs for cognitive disorders, the primary literature firmly establishes **VU0467485** as an M4 PAM.[1][6][7]

#### **Data Presentation**

The following tables summarize the quantitative data regarding the pharmacokinetic profile, CNS penetration, and in vitro properties of **VU0467485**.



## Table 1: In Vivo Pharmacokinetic Parameters of VU0467485

Values represent means from two to three animals.[1]

| Species               | Dose<br>(mg/kg) | Route | Cmax<br>(µM) | Tmax (h) | AUC <sub>0-in</sub> f<br>(μM·h) | F (%) |
|-----------------------|-----------------|-------|--------------|----------|---------------------------------|-------|
| Rat                   | 3               | IV    | -            | -        | 1.8                             | -     |
| Rat                   | 3               | PO    | 1.2          | 0.5      | 3.8                             | 100   |
| Dog                   | 0.3             | IV    | -            | -        | 0.82                            | -     |
| Dog                   | 3               | РО    | 0.11         | 1.0      | 0.53                            | 8     |
| Cynomolgu<br>s Monkey | 0.3             | IV    | -            | -        | 1.2                             | -     |
| Cynomolgu<br>s Monkey | 3               | РО    | 0.22         | 2.0      | 1.4                             | 38    |

Data sourced from ACS Medicinal Chemistry Letters.[1]

Table 2: CNS Penetration of VU0467485

| Species | Kp (Total Brain:Plasma<br>Ratio) | Kp,uu (Unbound<br>Brain:Unbound Plasma<br>Ratio) |
|---------|----------------------------------|--------------------------------------------------|
| Rat     | 0.31 - 1.0                       | 0.37 - 0.84                                      |
| Dog     | 0.31 - 1.0                       | 0.37 - 0.84                                      |

Data sourced from ACS Medicinal Chemistry Letters.[1]

## **Table 3: In Vitro Permeability and Metabolism Profile**



| Parameter                           | Value                            | Interpretation                 |
|-------------------------------------|----------------------------------|--------------------------------|
| Caco-2 Papp                         | $31 \times 10^{-6} \text{ cm/s}$ | Good apparent permeability     |
| P-gp Substrate (MDCK-MDR1 ER)       | 1.4                              | Not a P-glycoprotein substrate |
| Predicted Hepatic Clearance (Rat)   | 73 mL/min/kg                     | Moderate                       |
| Predicted Hepatic Clearance (Human) | 26 mL/min/kg                     | Moderate                       |
| Predicted Hepatic Clearance (Cyno)  | 38 mL/min/kg                     | Moderate                       |
| Aqueous Solubility (pH 7.4)         | 2.4 μΜ                           | Low                            |

Data sourced from ACS Medicinal Chemistry Letters.[1]

**Table 4: Predicted Human Pharmacokinetics of** 

VU0467485

| Parameter            | Value     | Prediction Method                       |
|----------------------|-----------|-----------------------------------------|
| CL (mL/min/kg)       | 3.7 - 8.9 | Multispecies IVIVE                      |
| Vss (L/kg)           | 1.5 - 2.1 | Scaling of unbound Vss from rat and dog |
| t <sub>1/2</sub> (h) | 1.9 - 6.6 | -                                       |
| F (%)                | 71        | MAT method using rat oral PK<br>data    |

Data sourced from ACS Medicinal Chemistry Letters.[1]

## **Experimental Protocols**

The data presented above were generated using standard preclinical methodologies as described in the primary literature.[1]



#### In Vivo Pharmacokinetic Studies

- Animals: Male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys were used for pharmacokinetic assessments.[1][2]
- Formulation and Dosing: For oral (p.o.) administration, **VU0467485** (as a mono-HCl salt) was formulated as a suspension in 0.1% Tween 80 and 0.5% methylcellulose in water.[1] Doses were administered via oral gavage. For intravenous (i.v.) administration, the compound was formulated in a suitable vehicle for injection.
- Sample Collection: Blood samples were collected at various time points post-dosing. Plasma was separated by centrifugation.
- Bioanalysis: Plasma concentrations of VU0467485 were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key
  pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum
  concentration (Tmax), area under the concentration-time curve (AUC), and oral
  bioavailability (F%).

#### **Brain Penetration Assessment**

- Methodology: Brain distribution studies were conducted in rats and dogs.[1] At specific time points after dosing, animals were euthanized, and both brain tissue and plasma were collected.
- Sample Processing: Brain tissue was homogenized to create a uniform sample.
- Bioanalysis: The concentrations of VU0467485 in brain homogenate and plasma were quantified by LC-MS/MS.
- Calculation of Kp and Kp,uu:
  - The total brain-to-plasma concentration ratio (Kp) was calculated as C brain / C plasma.
  - The unbound brain-to-unbound plasma ratio (Kp,uu) was calculated by correcting the Kp value for the unbound fractions in brain and plasma (fu,brain and fu,plasma), determined



via methods such as equilibrium dialysis.

### **In Vitro Assays**

- Cell Permeability (Caco-2): The apparent permeability (Papp) of **VU0467485** was assessed using the Caco-2 cell monolayer model, which is a widely accepted in vitro model for predicting human intestinal absorption.
- P-gp Substrate Identification (MDCK-MDR1): Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1) were used to determine if VU0467485 is a substrate for the P-glycoprotein (P-gp) efflux transporter. An efflux ratio (ER) close to 1 indicates the compound is not a P-gp substrate.[1]
- Metabolic Stability: The metabolic stability of VU0467485 was evaluated using liver microsomes from different species (rat, dog, cynomolgus monkey, human) to predict hepatic clearance (CL hep).[1]

# Mandatory Visualization Signaling Pathway and Experimental Workflows





Click to download full resolution via product page

Caption: M4 receptor signaling pathway modulated by a Positive Allosteric Modulator (PAM).





Click to download full resolution via product page

Caption: Experimental workflow for assessing oral bioavailability and CNS penetration.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Collection Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 4. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Pre-Clinical Candidate VU6008055/AF98943: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the CNS Penetration and Oral Bioavailability of VU0467485]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618408#vu0467485-cns-penetration-and-oral-bioavailability]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com